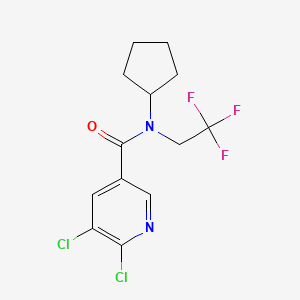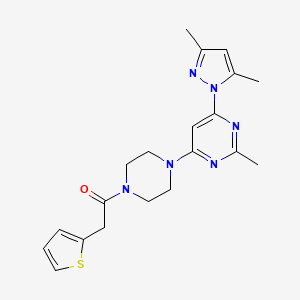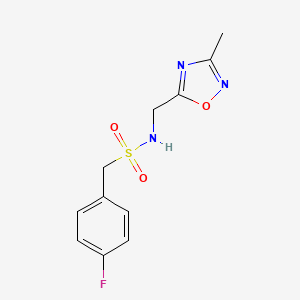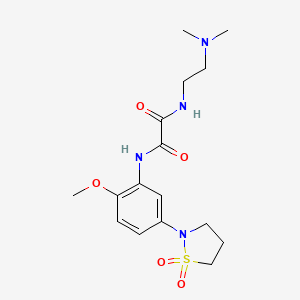![molecular formula C23H29N3O4S2 B2478438 4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide CAS No. 683260-28-8](/img/structure/B2478438.png)
4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a sulfamoyl group (-SO2NH2), a benzamide group (a benzene ring attached to a carboxamide), and a benzothiazole group (a benzene ring fused to a thiazole). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The cyclohexyl group in the compound is likely to adopt a chair conformation, which is the most stable conformation for cyclohexane derivatives . The benzothiazole and benzamide groups are aromatic and planar, contributing to the overall stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of polar functional groups like sulfamoyl and amide could make the compound more soluble in polar solvents .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
A key application of compounds similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide is their role as inhibitors of carbonic anhydrases. For example, a study demonstrated that a series of acridine-acetazolamide conjugates, including similar structures, effectively inhibited human carbonic anhydrase isoforms hCA I, II, IV, and VII, with inhibition constants ranging from low micromolar to nanomolar (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
Anticancer Potential
Compounds structurally similar to the target compound have shown promise as anticancer agents. A derivative, 4-chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrated significant proapoptotic activity on melanoma cell lines (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Biological and Pharmacological Screening
Another research avenue includes the synthesis of various substituted benzothiazoles for biological and pharmacological screening. These compounds were evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Green Chemistry Approaches
The synthesis of benzamides, including those similar to the compound , has been explored using green chemistry principles. One study highlights the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as a reaction medium, adhering to green chemistry standards and achieving nearly quantitative yields (Horishny & Matiychuk, 2020).
Antimicrobial Activity
Various derivatives of benzothiazoles, structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity. This research direction focuses on developing new compounds with potential utility in combating microbial infections (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-23(2)13-18-20(19(27)14-23)31-22(24-18)25-21(28)15-9-11-17(12-10-15)32(29,30)26(3)16-7-5-4-6-8-16/h9-12,16H,4-8,13-14H2,1-3H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVDHSOMODQYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2478358.png)
![Methyl 2-(benzylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2478359.png)
![2-Methyl-4-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2478363.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2478366.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2478368.png)
![4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2478370.png)


![4-(dibutylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2478377.png)
